
Octadecyl rhodamine B chloride
Overview
Description
Octadecyl rhodamine B chloride: is a lipophilic dye commonly used in biological and chemical research. It is known for its ability to bind to cell membranes, making it a valuable tool for studying membrane dynamics and interactions. The compound has a molecular formula of C46H67ClN2O3 and a molecular weight of 731.50 g/mol .
Biochemical Analysis
Biochemical Properties
Octadecyl Rhodamine B Chloride is a cationic amphiphile . It binds to membranes with the fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior . This property allows it to interact with various biomolecules within the cell membrane.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to stain cell membranes . This staining can influence cell function by providing a means to visualize and study membrane structures
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the lipid bilayer of cell membranes . The compound’s lipophilic nature allows it to insert into the lipid bilayer, with its fluorophore at the aqueous interface and the alkyl tail within the lipid interior . This positioning can influence the behavior of nearby biomolecules, potentially affecting enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for staining cell membranes . Over time, the staining can fade, indicating the compound’s degradation
Metabolic Pathways
Its primary role is as a membrane stain, rather than as a metabolic substrate or enzyme cofactor .
Transport and Distribution
This compound is likely transported within cells and tissues via diffusion, given its lipophilic nature . Once in the lipid bilayer, it can distribute throughout the membrane .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes . Its effects on activity or function at this location would be related to its ability to stain the membrane, thereby influencing the behavior of nearby biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl rhodamine B chloride typically involves the reaction of rhodamine B with octadecyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for reaction monitoring and product purification ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Octadecyl rhodamine B chloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Chemistry: Octadecyl rhodamine B chloride is used as a fluorescent probe in various chemical assays. Its ability to bind to membranes and emit fluorescence upon excitation makes it ideal for studying membrane fusion and lipid interactions .
Biology: In biological research, the compound is used to label cell membranes, allowing researchers to visualize and track cellular processes. It is particularly useful in studies involving membrane dynamics, cell signaling, and intracellular transport .
Medicine: Its fluorescent properties can be utilized in imaging techniques to detect and monitor diseases at the cellular level .
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic tools. Its ability to interact with biological membranes makes it a valuable component in various biotechnological applications .
Mechanism of Action
Octadecyl rhodamine B chloride exerts its effects by integrating into lipid bilayers of cell membranes. The lipophilic alkyl tail embeds into the lipid interior, while the fluorophore remains at the aqueous interface. This positioning allows the compound to emit fluorescence upon excitation, making it a useful tool for studying membrane-related processes .
Comparison with Similar Compounds
DiI (1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate): Another lipophilic dye used for membrane labeling.
DiO (3,3’-Dioctadecyloxacarbocyanine Perchlorate): Similar to DiI, used for staining cell membranes.
Nile Red: A lipophilic stain used for detecting intracellular lipid droplets.
Uniqueness: Octadecyl rhodamine B chloride is unique due to its high fluorescence intensity and stability. Its ability to self-quench at high concentrations and dequench upon dilution makes it particularly useful for studying membrane fusion and lipid mixing assays .
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGODEMQGQNUKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984180 | |
| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65603-19-2 | |
| Record name | Octadecyl rhodamine B chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl Rhodamine B Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL RHODAMINE B CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM25QZB78X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ORBC facilitate membrane fusion studies?
A1: ORBC exhibits self-quenching fluorescence at high concentrations. When incorporated into lipid bilayers, its fluorescence intensity is inversely proportional to its surface density. Membrane fusion events dilute ORBC, decreasing its surface density and increasing fluorescence. This phenomenon allows for real-time monitoring of fusion kinetics and quantification. [, , , ]
Q2: Can ORBC be used to study viral fusion with cells?
A2: Yes, ORBC readily incorporates into viral envelopes. Upon fusion with cell membranes, ORBC is diluted, leading to increased fluorescence. This enables the study of virus-cell fusion kinetics, the impact of environmental factors like pH, and the role of viral fusion proteins. [, , , , , ]
Q3: Are there limitations to using ORBC in fusion assays?
A3: While powerful, ORBC assays can be influenced by factors other than fusion, such as probe transfer between vesicles. Careful experimental design and controls are crucial to ensure accurate interpretation of results. []
Q4: What is the molecular formula and weight of ORBC?
A4: The molecular formula of ORBC is C42H57ClN2O3, and its molecular weight is 673.35 g/mol.
Q5: How stable is ORBC in different environments?
A5: ORBC is not known to possess catalytic properties. It is primarily utilized as a fluorescent probe in membrane research.
A5: The provided research articles do not contain information regarding computational studies or modeling of ORBC.
A5: The provided research does not focus on ORBC structural modifications.
A5: ORBC is typically incorporated into lipid bilayers for membrane studies. Specific formulation strategies are not extensively discussed in the provided literature.
A5: The provided research primarily focuses on the scientific applications of ORBC. Information regarding specific SHE regulations is not included.
A5: The provided research does not delve into the pharmacokinetics or pharmacodynamics of ORBC.
A10: While not a drug, ORBC demonstrates efficacy as a tool in various in vitro studies, particularly those involving membrane fusion using cell cultures and liposomes. [, , , , , ] Its use in in vivo models is not extensively discussed in the provided literature.
A5: Resistance mechanisms are not applicable to ORBC as it is a fluorescent probe, not a drug.
A5: ORBC's application as a biomarker is not elaborated upon in the provided research.
Q6: What analytical techniques are commonly employed to study ORBC in membrane systems?
A15: Fluorescence spectroscopy is the primary technique used to monitor ORBC behavior in membrane systems. Techniques like fluorescence microscopy and confocal laser endomicroscopy provide visual insights into ORBC distribution and movement. [, , , , ]
A6: The provided research does not address the environmental impact or degradation of ORBC.
A6: ORBC, being lipophilic, readily incorporates into lipid bilayers. Its dissolution and solubility in various media are not extensively studied in the context of the provided research.
A6: Details on analytical method validation for ORBC are not provided in the research articles.
A6: The provided research articles do not focus on quality control and assurance related to ORBC.
A6: The research does not discuss the immunogenicity of ORBC.
A6: This aspect is not relevant to ORBC based on the provided information.
A6: ORBC is not known to interact with drug-metabolizing enzymes based on the research provided.
Q7: Are there alternative fluorescent probes to ORBC for membrane fusion studies?
A24: Yes, other lipophilic fluorescent probes like 5(N-octadecanoyl) aminofluorescein (AF) can also be used. These probes may offer advantages depending on the specific research question, such as pH sensitivity. []
A7: The research articles do not provide information about recycling or waste management of ORBC.
A7: The research highlights the use of standard laboratory equipment and techniques, such as fluorescence spectroscopy and microscopy, for studying ORBC.
A27: The research highlights the evolution of using fluorescent probes like ORBC in understanding complex biological processes such as viral fusion. [, ]
A28: The research showcases the application of ORBC in diverse fields like virology, cell biology, and drug delivery. [, , ] This highlights the cross-disciplinary nature of ORBC's application in advancing scientific knowledge.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


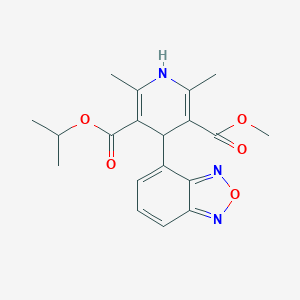

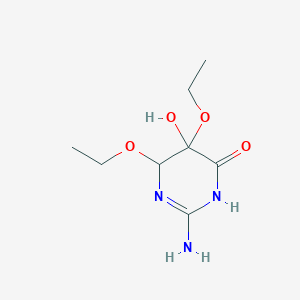



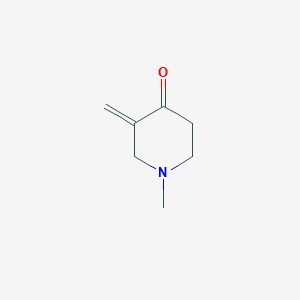
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

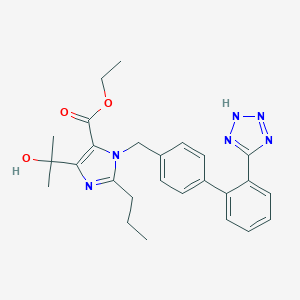
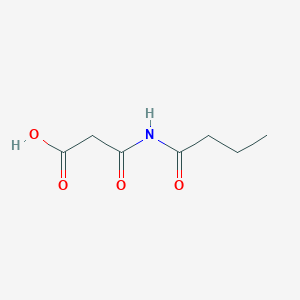


![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
